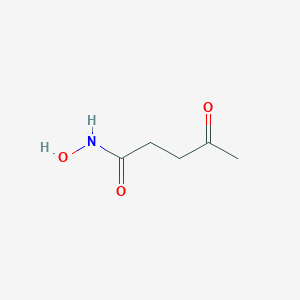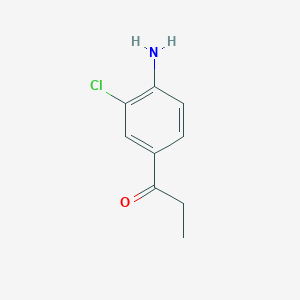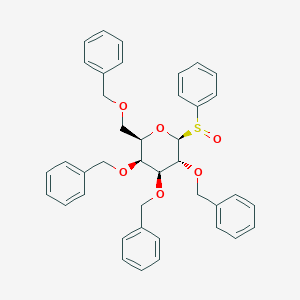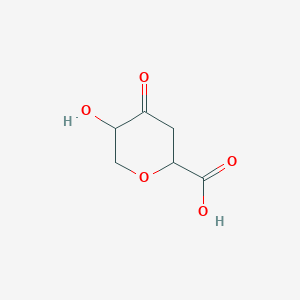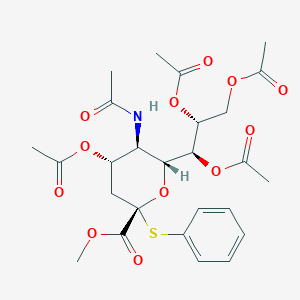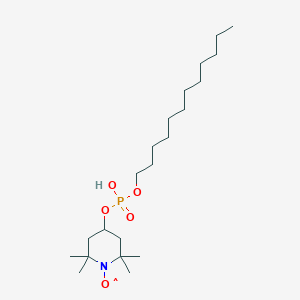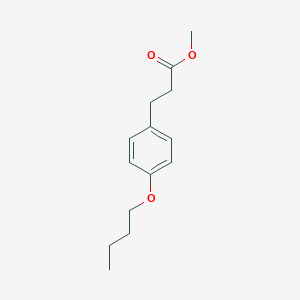
Methyl 3-(4-butoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-butoxyphenyl)propanoate, also known as MBPP, is a chemical compound that belongs to the class of esters. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, material science, and organic synthesis. In
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-butoxyphenyl)propanoate is not fully understood. However, studies have suggested that Methyl 3-(4-butoxyphenyl)propanoate exerts its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways. Methyl 3-(4-butoxyphenyl)propanoate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB. Additionally, Methyl 3-(4-butoxyphenyl)propanoate has been shown to induce apoptosis in cancer cells by activating the MAPK pathway.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-(4-butoxyphenyl)propanoate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. Methyl 3-(4-butoxyphenyl)propanoate has been shown to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, Methyl 3-(4-butoxyphenyl)propanoate has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(4-butoxyphenyl)propanoate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, Methyl 3-(4-butoxyphenyl)propanoate has some limitations, such as its low solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, Methyl 3-(4-butoxyphenyl)propanoate can exhibit cytotoxicity at high concentrations, which can limit its use in in vivo experiments.
Direcciones Futuras
There are several future directions for the research on Methyl 3-(4-butoxyphenyl)propanoate. One potential direction is to explore the structure-activity relationship of Methyl 3-(4-butoxyphenyl)propanoate and its analogs to identify more potent and selective compounds. Additionally, the potential of Methyl 3-(4-butoxyphenyl)propanoate as a drug candidate for the treatment of various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases, can be further investigated. Furthermore, the development of novel synthetic methods for the preparation of Methyl 3-(4-butoxyphenyl)propanoate and its analogs can facilitate their use in various applications.
Conclusion
In conclusion, Methyl 3-(4-butoxyphenyl)propanoate is a promising chemical compound with potential applications in various fields, including drug discovery, material science, and organic synthesis. The synthesis of Methyl 3-(4-butoxyphenyl)propanoate can be achieved through various methods, and its biological activities are mediated by modulating various signaling pathways. Methyl 3-(4-butoxyphenyl)propanoate has exhibited various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. Although Methyl 3-(4-butoxyphenyl)propanoate has several advantages for lab experiments, its low solubility in water and cytotoxicity at high concentrations can limit its use. There are several future directions for the research on Methyl 3-(4-butoxyphenyl)propanoate, including the exploration of its structure-activity relationship and its potential as a drug candidate.
Métodos De Síntesis
The synthesis of Methyl 3-(4-butoxyphenyl)propanoate can be achieved through various methods, including the esterification of 4-butoxybenzyl alcohol with methyl propanoate in the presence of a catalyst. Another method involves the reaction of 4-butoxybenzaldehyde with methyl propanoate in the presence of a reducing agent. The yield and purity of Methyl 3-(4-butoxyphenyl)propanoate can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
Methyl 3-(4-butoxyphenyl)propanoate has been extensively studied for its potential applications in various fields, including drug discovery, material science, and organic synthesis. Methyl 3-(4-butoxyphenyl)propanoate has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities, making it a promising candidate for the development of novel drugs. Additionally, Methyl 3-(4-butoxyphenyl)propanoate can be used as a building block for the synthesis of various organic compounds, such as polymers, surfactants, and liquid crystals.
Propiedades
Número CAS |
115514-10-8 |
|---|---|
Nombre del producto |
Methyl 3-(4-butoxyphenyl)propanoate |
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
methyl 3-(4-butoxyphenyl)propanoate |
InChI |
InChI=1S/C14H20O3/c1-3-4-11-17-13-8-5-12(6-9-13)7-10-14(15)16-2/h5-6,8-9H,3-4,7,10-11H2,1-2H3 |
Clave InChI |
XILPQOSBIMBSMB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)CCC(=O)OC |
SMILES canónico |
CCCCOC1=CC=C(C=C1)CCC(=O)OC |
Sinónimos |
METHYL 3-(4-BUTOXYPHENYL)PROPIONATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



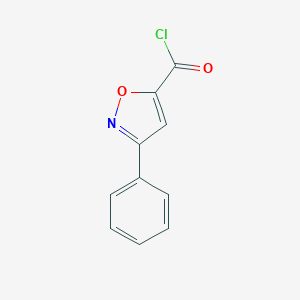
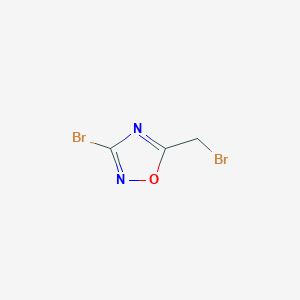
![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)
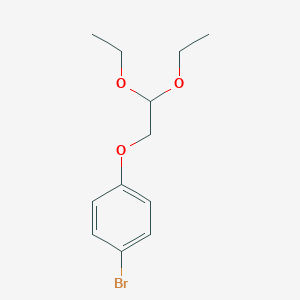
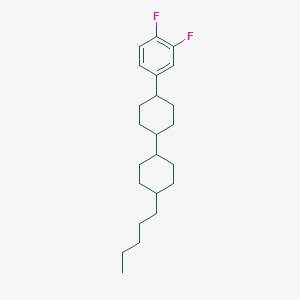
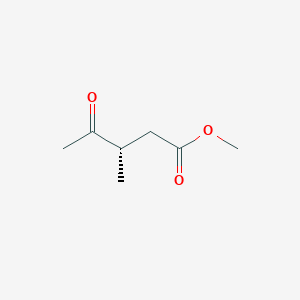
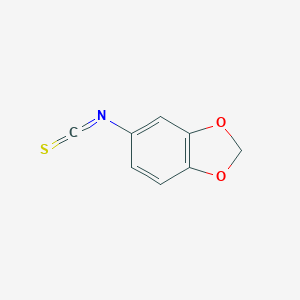
![Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B55466.png)
